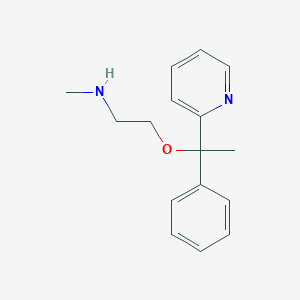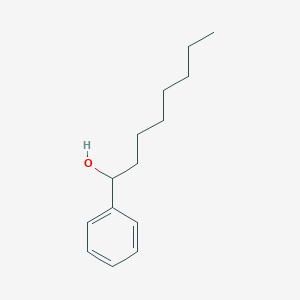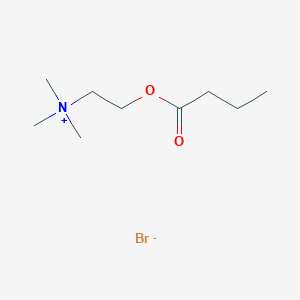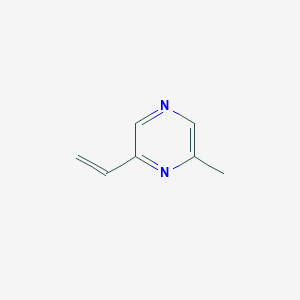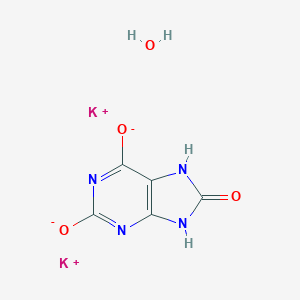
Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate” is related to 8-oxo-7,8-dihydroguanine (8-oxoG), which is one of the most common oxidative DNA damages . It plays a significant role in various biological processes and is associated with several diseases .
Synthesis Analysis
The synthesis of cDNA in the presence of RNA templates containing inosine (I), 8-oxo-7,8-dihydroinosine (8oxo-I), guanosine (G), or 8-oxo-7,8-dihydroguanosine (8-oxoG) has been probed using three reverse transcriptases (RTs). The impact of these purine derivatives on the synthesis process was also explored .Molecular Structure Analysis
The base pairing abilities of purine nucleobases G, I, A, as well as their corresponding 8-oxo-7,8-dihydropurine (common products of oxidation at the C8-position of purines), and 8-bromopurine derivatives, namely 8-oxoG, 8-oxoI, 8-oxoA, 8-BrG, and 8-BrI have been established .Chemical Reactions Analysis
The transformation mechanism of 8-oxo-7,8-dihydroguanine radical cation (8-oxoG⋅ + ) to protonated 2-amino-5-hydroxy-7,9-dihydropurine-6,8-dione (5-OH-8-oxoG) in a base pair has been theoretically investigated. The energy profiles for three possible pathways of the events were mapped .Physical And Chemical Properties Analysis
The base pairing abilities of purine nucleobases G, I, A, as well as their corresponding 8-oxo-7,8-dihydropurine, and 8-bromopurine analogues within A-form duplexes of RNA have been established. The thermal stabilities were obtained from thermal denaturation transition ™ measurements, via circular dichroism (CD) .Safety And Hazards
While specific safety and hazards related to “Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate” are not available, it’s important to note that 8-oxo-7,8-dihydro-2′-deoxyguanosine (OG), a related compound, is associated with genome instability and diseases such as cancer and neurological disorders .
Propiedades
IUPAC Name |
dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3.2K.H2O/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;;;/h(H4,6,7,8,9,10,11,12);;;1H2/q;2*+1;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLWGHCICJULQN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(N=C2[O-])[O-].O.[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4K2N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 24884447 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

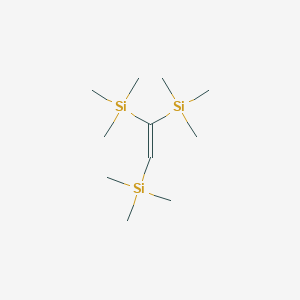
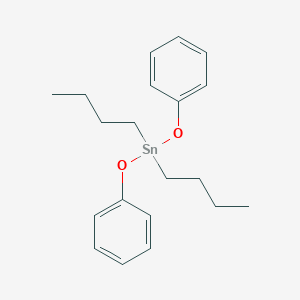
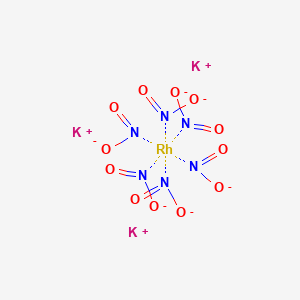

![2-[(2R,5S)-5-ethenyl-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B106662.png)


